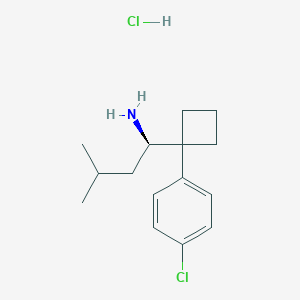

2-(chloromethyl)-5-fluoro-1H-benzimidazole

概要

説明

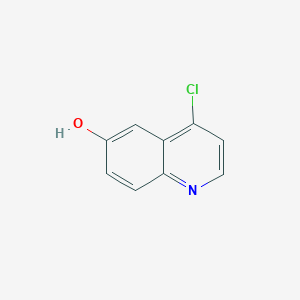

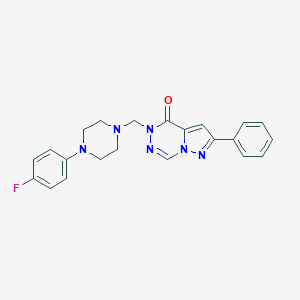

2-(Chloromethyl)-5-fluoro-1H-benzimidazole is a compound that belongs to the benzimidazole class, which is characterized by a fusion of benzene and imidazole rings. Benzimidazoles are heterocyclic compounds with a wide range of biological activities and applications in medicinal chemistry. The presence of chloromethyl and fluoro substituents on the benzimidazole core structure can significantly influence its reactivity and interaction with biological targets .

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives. For instance, 2-chloromethyl-1H-benzimidazole can be synthesized by reacting o-phenylenediamine with chloroacetic acid, followed by further functionalization to yield various derivatives . Fluorinated benzimidazole nucleosides have been synthesized as antivirals, starting from trichlorobenzimidazole and fluorinated sugar analogs, indicating the versatility of benzimidazole chemistry . Additionally, solid-phase synthesis methods have been developed for the preparation of substituted benzimidazoles, demonstrating the adaptability of this scaffold for generating diverse compound libraries .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives has been extensively studied using techniques such as X-ray crystallography, NMR, FT-IR, and UV/vis spectroscopy. For example, 2-chloromethyl-1H-benzimidazole hydrochloride has been characterized to crystallize in a monoclinic space group, forming an infinite chain structure through intermolecular hydrogen bonds . Computational methods like DFT calculations complement these experimental techniques by providing insights into the optimized geometrical structure, vibrational frequencies, and electronic properties of these molecules .

Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions due to the presence of reactive functional groups. The chloromethyl group is a versatile handle for nucleophilic substitution reactions, allowing for the introduction of different substituents. The fluorine atom can also influence the reactivity of the molecule, as seen in the synthesis of 2-(α-fluorobenzyl)benzimidazole derivatives, where fluorination was achieved using a specific fluorinating reagent . These reactions expand the chemical space of benzimidazole derivatives, enabling the exploration of their biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives are influenced by their molecular structure and substituents. For instance, the presence of electron-withdrawing groups like chlorine and fluorine can affect the charge distribution within the molecule, as well as its stability and reactivity . The spectral properties, such as NMR chemical shifts and UV/vis absorption, provide valuable information about the electronic environment of the atoms within the molecule . These properties are crucial for understanding the interaction of benzimidazole derivatives with biological targets and their potential as therapeutic agents.

科学的研究の応用

Synthesis and Characterization

Microwave-Assisted Synthesis and Antibacterial Activity : 2-Chloromethyl-1H-benzimidazole derivatives synthesized using microwave-assisted synthesis showed significant antibacterial activity, characterized by techniques like TLC and IR data (Patil et al., 2016).

Synthesis and Spectral Characterization : Different heterocycles were used for condensing 2-Chloromethyl-1H-benzimidazole, with compounds characterized by IR, NMR, and elemental analysis, showing potential in vitro antimicrobial activity (Mahalakshmi & Chidambaranathan, 2015).

Molecular Structure and Biological Studies

Structural Studies and Antibacterial Activity : Extensive structural studies on 2-chloromethyl-1H-benzimidazole hydrochloride using X-ray crystallography and other techniques revealed an infinite chain structure, with the compound also exhibiting antibacterial activity (Ghani & Mansour, 2012).

Synthesis and Antimicrobial Evaluation : A library of benzimidazole derivatives, including 2-(chloromethyl)-1H-benzimidazole, showed antimicrobial activity, with some compounds comparable to ciprofloxacin against MRSA strains (Alasmary et al., 2015).

Antifungal and Antimicrobial Properties

Fungicidal Activity of Heterocyclic Derivatives : Synthesized compounds containing 2-Chloromethyl benzimidazoles demonstrated better fungicidal activities than commercially used fungicides (Mishra et al., 1993).

DNA Topoisomerase I Inhibitors : 1H-Benzimidazole derivatives, including those related to 2-(chloromethyl)-5-fluoro-1H-benzimidazole, acted as inhibitors of mammalian type I DNA topoisomerases, contributing to their potential therapeutic applications (Alpan et al., 2007).

Novel Antimicrobial Agents : Benzimidazole–quinolone hybrids, including derivatives of 2-(chloromethyl)-1H-benzimidazole, showed notable antimicrobial activity against resistant strains, with low toxicity and promising therapeutic potential (Wang et al., 2018).

Safety And Hazards

This involves understanding the safety measures that need to be taken while handling the compound and the possible hazards associated with it.

将来の方向性

This involves predicting or suggesting future research directions based on the current understanding of the compound.

For a comprehensive analysis of a specific compound, it’s best to refer to scientific literature and databases. Please note that not all compounds will have information available on all these aspects, especially if they are novel or not widely studied. It’s also important to note that interpretation of some of this information, like spectroscopic data or reaction mechanisms, requires specialized knowledge in chemistry.

特性

IUPAC Name |

2-(chloromethyl)-6-fluoro-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFN2/c9-4-8-11-6-2-1-5(10)3-7(6)12-8/h1-3H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNFCWWHNSUKYSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)NC(=N2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80465734 | |

| Record name | 2-(chloromethyl)-5-fluoro-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80465734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(chloromethyl)-5-fluoro-1H-benzimidazole | |

CAS RN |

156144-42-2 | |

| Record name | 2-(chloromethyl)-5-fluoro-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80465734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,1,7,7-Tetramethylbicyclo[2.2.1]heptan-2-amine Hydrochloride](/img/structure/B129163.png)